molecular formula C11H9BrF3NO2 B8158443 4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide

4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide

Cat. No.: B8158443
M. Wt: 324.09 g/mol
InChI Key: CZNQSDOPGCAAFJ-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C11H9BrF3NO2 and a molecular weight of 324.1 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .

Chemical Reactions Analysis

4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide is used in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c12-8-4-1-6(10(17)16-7-2-3-7)5-9(8)18-11(13,14)15/h1,4-5,7H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNQSDOPGCAAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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